Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride
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Overview
Description
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.1364 . This compound is known for its unique structure, which includes an azetidine ring and a pyridine ring, making it a valuable compound in various fields of scientific research.
Preparation Methods
The synthesis of Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize microwave-assisted synthesis due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylsulfoxonium methylide, organoboronates, and organometal reagents . Major products formed from these reactions include 1-arenesulfonylazetidines, azetidine derivatives, and bis-functionalized azetidines .
Scientific Research Applications
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential as a pharmacological agent due to its unique structure and reactivity . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The pyridine ring also plays a crucial role in its mechanism of action by facilitating its binding to specific molecular targets .
Comparison with Similar Compounds
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride can be compared with other similar compounds such as methyl azetidine-3-carboxylate hydrochloride, 3-(benzyloxy)azetidine hydrochloride, and 3-(3-methoxyphenyl)azetidine hydrochloride . These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14Cl2N2O2 |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8;;/h2-3,6,8,11H,4-5H2,1H3;2*1H |
InChI Key |
RMXXXBXWIRTCIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CNC2.Cl.Cl |
Origin of Product |
United States |
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